2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium
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Overview
Description
2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium: is a complex organic compound that features both amino and carboxyl functional groups. This compound is characterized by its imidazo[4,5-b]pyridine core, which is a fused bicyclic structure containing nitrogen atoms. The presence of multiple amino and carboxyl groups suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium typically involves multi-step organic synthesis. The key steps may include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and carboxyl groups: This step may involve selective functionalization of the core structure using reagents such as amines and carboxylic acids under controlled conditions.
Chiral resolution: The synthesis of the (S)-enantiomers may require chiral catalysts or resolution techniques to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Batch or continuous flow processes: to enhance yield and purity.
Use of catalysts and reagents: that are cost-effective and environmentally friendly.
Purification techniques: such as crystallization, chromatography, or recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium: can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Nitro or nitroso derivatives.
Reduction products: Alcohols or aldehydes.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amino and carboxyl groups.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The imidazo[4,5-b]pyridine core may also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridine: Lacks the positive charge on the imidazo[4,5-b]pyridine core.
2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-yl: Different substitution pattern on the imidazo[4,5-b]pyridine core.
Uniqueness
The unique combination of amino and carboxyl groups, along with the imidazo[4,5-b]pyridine core, gives 2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium distinct chemical and biological properties. Its ability to form multiple hydrogen bonds and ionic interactions makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H27N6O4+ |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(2S)-2-amino-6-[2-[[(4S)-4-amino-4-carboxybutyl]amino]-1H-imidazo[4,5-b]pyridin-4-ium-4-yl]hexanoic acid |
InChI |
InChI=1S/C17H26N6O4/c18-11(15(24)25)5-1-2-9-23-10-4-7-13-14(23)22-17(21-13)20-8-3-6-12(19)16(26)27/h4,7,10-12H,1-3,5-6,8-9,18-19H2,(H3,20,21,24,25,26,27)/p+1/t11-,12-/m0/s1 |
InChI Key |
SYALEAXKQKMCDK-RYUDHWBXSA-O |
Isomeric SMILES |
C1=CC2=C(N=C(N2)NCCC[C@@H](C(=O)O)N)[N+](=C1)CCCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(N=C(N2)NCCCC(C(=O)O)N)[N+](=C1)CCCCC(C(=O)O)N |
Origin of Product |
United States |
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